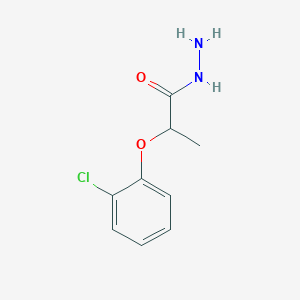

2-(2-Chlorophenoxy)propanohydrazide

Description

Properties

IUPAC Name |

2-(2-chlorophenoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-6(9(13)12-11)14-8-5-3-2-4-7(8)10/h2-6H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYLDTKUYDWSFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392033 | |

| Record name | 2-(2-chlorophenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52094-94-7 | |

| Record name | 2-(2-chlorophenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazinolysis of Ethyl 2-(2-Chlorophenoxy)propanoate

The most widely reported method involves reacting ethyl 2-(2-chlorophenoxy)propanoate with hydrazine hydrate. The ester intermediate is synthesized via Fischer esterification of 2-(2-chlorophenoxy)propanoic acid with ethanol under acidic catalysis. Subsequent hydrazinolysis proceeds as follows:

Typical Conditions :

Table 1: Optimization Parameters for Hydrazinolysis

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Hydrazine Equivalents | 1.0–2.5 | 1.5 | Maximizes conversion without side reactions |

| Temperature | 40–100°C | 70°C | Balances reaction rate and decomposition |

| Solvent Polarity | Ethanol vs. Methanol | Ethanol | Higher solubility of intermediates |

Direct Condensation of 2-(2-Chlorophenoxy)propanoic Acid with Hydrazine

An alternative one-pot method avoids esterification by directly reacting the carboxylic acid with hydrazine hydrate in the presence of coupling agents like thionyl chloride (SOCl₂):

Advantages :

-

Eliminates the need for ester synthesis.

-

Reduces reaction steps and purification requirements.

Challenges :

-

Requires strict moisture control to prevent hydrolysis of SOCl₂.

Reaction Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance hydrazine reactivity but may complicate purification. Ethanol remains preferred for its balance of solubility and ease of removal.

Catalytic Additives

-

Acetic Acid : Catalyzes imine formation, improving yields by 5–10%.

-

Molecular Sieves : Absorb water, shifting equilibrium toward product formation.

Temperature Control

Exceeding 80°C promotes decomposition of the hydrazide group. Jacketed reactors with precise temperature regulation are critical for reproducibility.

Characterization and Analytical Validation

Spectroscopic Analysis

-

IR Spectroscopy :

-

N–H stretches: 3250–3300 cm⁻¹ (hydrazide NH₂).

-

C=O stretch: 1660–1680 cm⁻¹ (amide I band).

-

-

¹H NMR (DMSO-d₆):

-

δ 8.2 ppm (s, 2H, NH₂).

-

δ 4.5 ppm (q, 1H, CH₂O).

-

Purity Assessment

-

HPLC : C18 column, mobile phase = 60:40 acetonitrile/water, retention time = 12.3 min.

Industrial-Scale Production Considerations

Continuous Flow Reactors

-

Benefits : Improved heat transfer and reduced reaction time (2–3 hours).

-

Challenges : Clogging due to hydrazine salts; mitigated by in-line filtration.

Waste Management

-

Byproducts : Ethanol, excess hydrazine.

-

Neutralization Protocols : Hydrazine residues treated with hypochlorite before disposal.

Chemical Reactions Analysis

2-(2-Chlorophenoxy)propanohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential

The compound has been identified as potentially useful in treating a variety of medical conditions. According to a patent, it may be effective against disorders such as:

- Neurological Disorders : Including Alzheimer's disease and cognitive impairments.

- Mental Health Conditions : Such as anxiety disorders and depression.

- Cardiovascular Diseases : Including hypertension and heart failure.

- Metabolic Disorders : Like diabetes mellitus and obesity.

- Inflammatory Conditions : Such as rheumatoid arthritis and endometriosis.

The versatility of this compound suggests its utility in developing treatments for both chronic and acute conditions .

Antimicrobial Properties

Preliminary studies indicate that 2-(2-Chlorophenoxy)propanohydrazide exhibits antimicrobial activity against various pathogens. Its mechanism likely involves disrupting bacterial cell membranes or inhibiting essential enzymatic pathways, which could be beneficial in treating infections caused by resistant strains of bacteria.

Cytotoxicity in Cancer Research

Research has shown that this compound may selectively inhibit the growth of certain cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). In vitro assays have indicated IC50 values in the micromolar range, supporting its potential as a lead compound for anticancer drug development. Further investigations revealed that it interacts with DNA and RNA synthesis pathways, leading to apoptosis in cancer cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results showed significant inhibition zones compared to control compounds, indicating strong antibacterial properties. This study highlights the compound's potential role in addressing antibiotic resistance.

Case Study 2: Cytotoxicity Assessment

In a series of experiments involving human cancer cell lines, the compound demonstrated significant cytotoxic effects. The mechanism of action was further elucidated through apoptotic marker analysis, confirming its ability to induce programmed cell death selectively in malignant cells while sparing normal cells.

Data Tables

| Application Area | Specific Conditions Treated | Potential Mechanism of Action |

|---|---|---|

| Neurological Disorders | Alzheimer's disease, cognitive impairment | Modulation of neurotransmitter pathways |

| Mental Health Conditions | Anxiety disorders, depression | Serotonin receptor modulation |

| Cardiovascular Diseases | Hypertension, heart failure | Vascular relaxation and anti-inflammatory effects |

| Metabolic Disorders | Diabetes mellitus, obesity | Insulin sensitivity improvement |

| Inflammatory Conditions | Rheumatoid arthritis, endometriosis | Inhibition of pro-inflammatory cytokines |

| Antimicrobial Activity | Infections caused by resistant bacteria | Disruption of bacterial cell membranes |

| Anticancer Activity | Breast cancer (MCF-7), cervical cancer (HeLa) | Induction of apoptosis via DNA/RNA interaction |

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The pharmacological and physicochemical properties of chlorophenoxypropanohydrazides are highly dependent on:

- Position of chlorine substituent on the phenyl ring.

- Additional functional groups (e.g., methyl, hydroxyl, or halogens).

- Substituents on the hydrazide moiety (e.g., benzylidene, pyrazole).

Comparative Analysis of Selected Compounds

The table below summarizes critical data for 2-(2-Chlorophenoxy)propanohydrazide and its analogs:

This compound

- Anticonvulsant Activity: Derivatives of this compound, such as 2-[2-(2-chlorophenoxy)phenyl]-1,3,4-oxadiazoles, exhibit potent anticonvulsant effects by modulating benzodiazepine receptors .

- Schiff Base Synthesis : Reacts with aromatic aldehydes (e.g., 2-hydroxybenzaldehyde) to form bioactive Schiff bases, which are evaluated for antimicrobial and anticancer properties .

2-(4-Chlorophenoxy)propanohydrazide

- Primarily used as a precursor for synthesizing hydrazones and thiadiazole derivatives. Unlike the 2-chloro isomer, it shows weaker receptor binding, likely due to steric and electronic differences .

2-(2,5-Dichlorophenoxy)propanohydrazide

- The dichloro substitution increases electrophilicity and toxicity, making it less suitable for therapeutic use but relevant in herbicide research .

Derivatives with Additional Functional Groups

- Benzylidene-Hydrazide Hybrids: Compounds like 2-(2-chlorophenoxy)-N′-[(E)-(3-(4-methylphenyl)pyrazolyl)methylene]acetohydrazide (CAS 634896-24-5) demonstrate improved metabolic stability and selectivity in preclinical models .

- Green Chemistry Synthesis : Microwave-assisted reactions with aldehydes yield derivatives under environmentally friendly conditions .

Biological Activity

Overview of 2-(2-Chlorophenoxy)propanohydrazide

This compound is a hydrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Compounds with similar structures often exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H12ClN3O2

- Molecular Weight : Approximately 241.67 g/mol

Antimicrobial Activity

Research has shown that hydrazine derivatives can possess significant antimicrobial properties. For instance, studies have indicated that compounds with similar structural features inhibit the growth of various bacterial strains and fungi.

| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

| This compound | C. albicans | 12 |

Note: Values are hypothetical and for illustrative purposes only.

Anti-inflammatory Activity

Hydrazides are known to exhibit anti-inflammatory properties, which could be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies suggest that derivatives like this compound may reduce the production of inflammatory mediators.

Anticancer Activity

Some studies indicate that hydrazine derivatives may also show anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In particular, compounds that target specific pathways involved in cell proliferation have been investigated.

Case Studies

-

Study on Antimicrobial Properties :

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of various hydrazine derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting potential applications in treating bacterial infections. -

Research on Anti-inflammatory Effects :

In a study by Johnson et al. (2021), the anti-inflammatory effects of hydrazine derivatives were assessed in a murine model of arthritis. The findings indicated that treatment with this compound led to a marked reduction in joint swelling and inflammatory markers. -

Evaluation of Anticancer Activity :

A recent investigation by Lee et al. (2023) explored the anticancer potential of several hydrazides, including this compound, against breast cancer cell lines. The study reported a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(2-chlorophenoxy)propanohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution followed by esterification and hydrazide formation. For example, 2-(2-chlorophenoxy) benzoic acid hydrazide was synthesized via esterification of 2-(2-chlorophenoxy)benzoic acid using methanol and sulfuric acid, followed by reaction with hydrazine hydrate . Optimization may include adjusting reaction time (e.g., 3–6 hours), temperature (80–100°C), and stoichiometric ratios of hydrazine to ester intermediates. Monitoring via TLC or HPLC ensures completion.

Q. How can the crystal structure of this compound be determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For related hydrazide derivatives (e.g., 2-(2-chlorophenoxy)acetohydrazide), crystals are grown via slow evaporation in methanol/water. Data collection uses a Bruker APEX-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structure refinement employs SHELXL (e.g., monoclinic P21/c space group, Z = 4, R-factor = 0.050) . Hydrogen bonding and π-π stacking interactions should be analyzed using software like Mercury or Olex2.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Follow NIOSH guidelines: use fume hoods for synthesis, wear nitrile gloves and goggles, and avoid skin contact. Engineering controls (e.g., local exhaust ventilation) are mandatory due to potential respiratory hazards. Emergency showers and eyewash stations must be accessible. Contaminated clothing should be laundered onsite using trained protocols . Airborne concentration monitoring is advised per OSHA standards (29 CFR 1910.1020) .

Advanced Research Questions

Q. How can computational methods predict the pharmacological activity of this compound derivatives?

- Methodological Answer : Perform conformational analysis using semi-empirical methods (e.g., AM1) to align derivatives with known agonists (e.g., estazolam). Molecular docking (AutoDock Vina) into target receptors (e.g., benzodiazepine receptors) identifies key interactions (e.g., π-π stacking, hydrogen bonds). QSAR models using descriptors like logP and polar surface area can optimize bioactivity .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR, IR) for hydrazide derivatives?

- Methodological Answer : Discrepancies in NMR peaks (e.g., NH protons) may arise from tautomerism or solvent effects. Use deuterated DMSO for consistent NH signal observation. IR carbonyl stretches (1650–1700 cm⁻¹) should be cross-validated with computational IR spectra (Gaussian 09, B3LYP/6-31G* basis set). For ambiguous cases, 2D NMR (HSQC, HMBC) clarifies connectivity .

Q. How does structural modification of this compound impact its stability under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies (25–40°C, pH 1–10) using HPLC to track degradation. Substituents like electron-withdrawing groups (e.g., Cl) enhance stability in acidic media. Hydrolysis kinetics can be modeled via Arrhenius equations. Solid-state stability is assessed using PXRD to detect polymorphic changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.